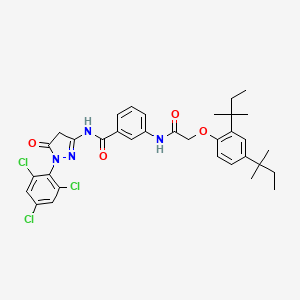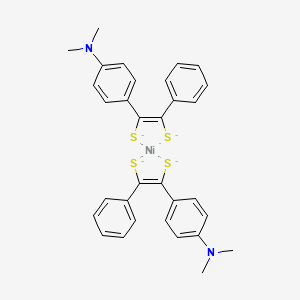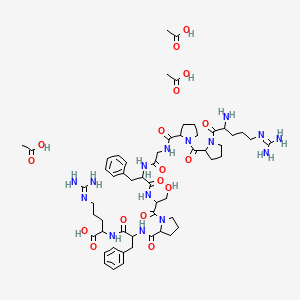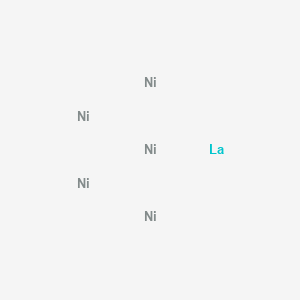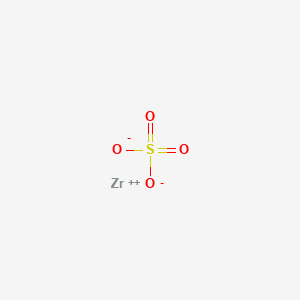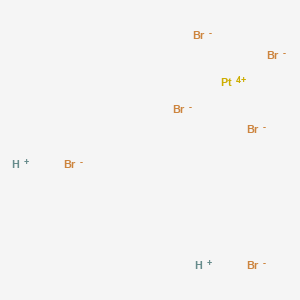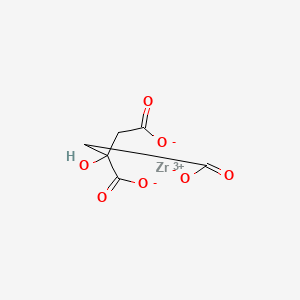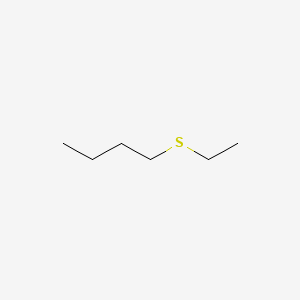
ブチルエチルスルフィド
概要
説明
n-Butyl Ethyl Sulfide is an organosulfur compound with the molecular formula C6H14S. It is a type of sulfide, which is characterized by the presence of a sulfur atom bonded to two alkyl groups. In this case, the alkyl groups are butyl and ethyl. Sulfides are known for their strong odors, which are often described as unpleasant. n-Butyl Ethyl Sulfide is used in various industrial applications due to its unique chemical properties.
科学的研究の応用
n-Butyl Ethyl Sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.
作用機序
Target of Action
Butyl ethyl sulfide, also known as n-Butyl Ethyl Sulfide, is a type of organic compound that belongs to the class of sulfides . Sulfides are known to react with primary alkyl halides through an S N 2 mechanism to give ternary sulfonium ions . This suggests that the primary targets of Butyl ethyl sulfide could be primary alkyl halides.
Mode of Action
The interaction of Butyl ethyl sulfide with its targets involves a nucleophilic substitution reaction . In this process, Butyl ethyl sulfide, acting as a nucleophile, attacks the electrophilic carbon in the alkyl halides, leading to the formation of a new bond and the expulsion of the halide ion . This reaction is facilitated by the greater nucleophilicity of sulfur compared to oxygen .
Biochemical Pathways
The biochemical pathways affected by Butyl ethyl sulfide are primarily those involving alkyl halides. The reaction of Butyl ethyl sulfide with alkyl halides can lead to the formation of new compounds, such as sulfonium ions . These ions can further participate in various biochemical reactions, affecting downstream pathways.
準備方法
Synthetic Routes and Reaction Conditions
n-Butyl Ethyl Sulfide can be synthesized through the reaction of butyl thiol with ethyl halide. The reaction typically occurs under basic conditions, where a base such as sodium hydroxide is used to deprotonate the thiol, forming a thiolate anion. This anion then reacts with the ethyl halide in a nucleophilic substitution reaction to form butyl ethyl sulfide.
Industrial Production Methods
In an industrial setting, butyl ethyl sulfide can be produced through the reaction of butyl alcohol with hydrogen sulfide gas in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is typically carried out at elevated temperatures and pressures to increase the yield of the desired product.
化学反応の分析
Types of Reactions
n-Butyl Ethyl Sulfide undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents, butyl ethyl sulfide can be converted to sulfoxides and sulfones.
Reduction: Reduction reactions can convert butyl ethyl sulfide back to the corresponding thiol and alkane.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and strong bases are typically used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkanes.
Substitution: Various substituted sulfides depending on the reagents used.
類似化合物との比較
Similar Compounds
Dimethyl sulfide: Another simple sulfide with two methyl groups.
Diethyl sulfide: Contains two ethyl groups.
Butyl methyl sulfide: Contains a butyl group and a methyl group.
Uniqueness
n-Butyl Ethyl Sulfide is unique due to the combination of butyl and ethyl groups, which imparts specific chemical properties that differ from other simple sulfides. Its distinct odor and reactivity make it valuable in certain industrial and research applications.
特性
IUPAC Name |
1-ethylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIRSLHMKBUGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862340 | |
| Record name | 1-(Ethylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-46-0, 5008-72-0 | |
| Record name | Butyl ethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylthio)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl ethyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Ethylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(ethylsulfanyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ETHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RYB65Z11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary fragmentation pathways observed in Butyl Ethyl Sulfide upon electron ionization?
A1: [] The fragmentation of Butyl Ethyl Sulfide after electron ionization is primarily driven by the formation of an ion-neutral complex, specifically [RSH . methylcyclopropane]+. This complex further decomposes to yield various fragment ions. Extensive isotopic labeling experiments and collision-activated dissociation studies were conducted to confirm this mechanism.
Q2: How does the structure of Butyl Ethyl Sulfide influence its fragmentation pattern compared to other dialkyl sulfides?
A2: [] While the provided research focuses on the fragmentation of both Butyl Methyl Sulfide and Butyl Ethyl Sulfide, it highlights that the presence of the ethyl group in Butyl Ethyl Sulfide leads to a distinct fragmentation pathway involving the formation of a methylcyclopropane moiety within the ion-neutral complex. This suggests that the size and branching of the alkyl chains directly influence the specific fragmentation channels observed in dialkyl sulfides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




